

# FPI-1523 Sodium: A Technical Guide for Drug Development Professionals

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This technical guide provides a comprehensive overview of **FPI-1523 sodium**, a potent  $\beta$ -lactamase inhibitor. **FPI-1523 sodium** is a derivative of Avibactam and demonstrates significant potential in overcoming antibiotic resistance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

**Core Compound Information** 

Property	Value
CAS Number	1452459-52-7[3]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>4</sub> NaO <sub>7</sub> S[3]
Molecular Weight	360.27 g/mol

### **Mechanism of Action**

**FPI-1523 sodium** functions as a dual-action inhibitor, targeting both  $\beta$ -lactamases and Penicillin-Binding Protein 2 (PBP2).[1] By inhibiting  $\beta$ -lactamases, it protects  $\beta$ -lactamantibiotics from degradation by these enzymes, a common mechanism of bacterial resistance. Its additional activity against PBP2, a key enzyme in bacterial cell wall synthesis, contributes to its antimicrobial efficacy.



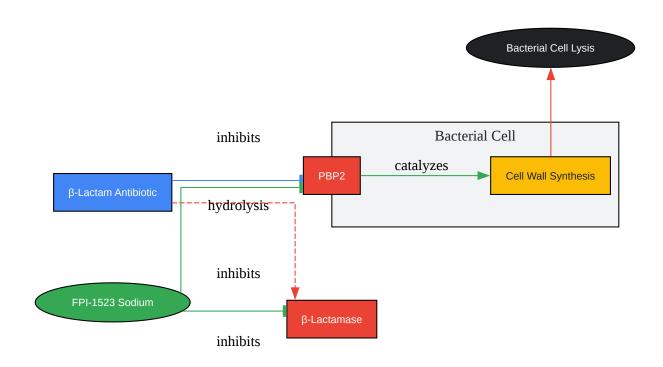


Figure 1: Mechanism of action of FPI-1523 sodium.

## **Quantitative Biological Data**

The inhibitory activity of **FPI-1523 sodium** has been quantified against key bacterial enzymes and strains.



Target	Parameter	Value
CTX-M-15	Kd	4 nM
OXA-48	Kd	34 nM
PBP2	IC50	3.2 μΜ
E. coli K12	MIC	4 μg/mL
PBP2 (in E. coli K12)	IC50	0.4 μg/mL
E. coli BW25113 pGDP-2 transformants	MIC	1-2 μΜ

## Experimental Protocols β-Lactamase Inhibition Assay

This assay quantifies the ability of **FPI-1523 sodium** to inhibit  $\beta$ -lactamase activity using the chromogenic substrate nitrocefin.

#### Materials:

- 96-well microtiter plates
- β-lactamase enzyme (e.g., TEM-1 from E. coli)
- Nitrocefin solution
- Assay buffer (e.g., phosphate buffer, pH 7.0)
- FPI-1523 sodium
- Microplate reader

#### Procedure:

- Prepare serial dilutions of **FPI-1523 sodium** in the assay buffer.
- In a 96-well plate, add the β-lactamase enzyme solution to each well.

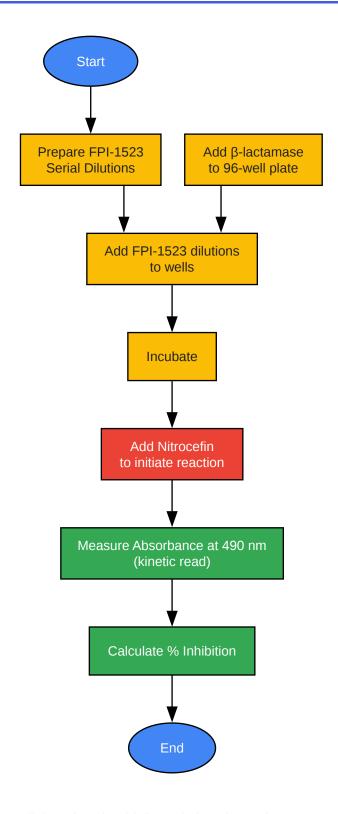






- Add the different concentrations of FPI-1523 sodium to the respective wells. Include a
  control well with no inhibitor.
- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.
- Initiate the reaction by adding the nitrocefin solution to each well.
- Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
- The rate of nitrocefin hydrolysis is proportional to the  $\beta$ -lactamase activity. Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of **FPI-1523 sodium**.





**Figure 2:** Workflow for  $\beta$ -lactamase inhibition assay.

## **PBP2 Inhibition Assay (Gel-Based Competition)**



This method assesses the ability of **FPI-1523 sodium** to compete with a fluorescent penicillin derivative, Bocillin<sup>™</sup> FL, for binding to the active site of PBP2.

#### Materials:

- Purified PBP2 or membrane preparations containing PBP2
- FPI-1523 sodium
- Bocillin™ FL
- SDS-PAGE loading buffer
- SDS-PAGE gels and electrophoresis apparatus
- · Fluorescence imaging system

#### Procedure:

- In microcentrifuge tubes, combine the PBP2 sample with various concentrations of **FPI-1523 sodium**. Include a control with no inhibitor.
- Incubate at room temperature for 10-30 minutes to allow for inhibitor binding.
- Add a fixed, non-saturating concentration of Bocillin™ FL to each tube.
- Incubate for an additional 15-30 minutes at a controlled temperature (e.g., 30°C) to allow Bocillin™ FL to bind to any available PBP2.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBP2 using a fluorescence imaging system.
- A decrease in the fluorescent signal in the presence of FPI-1523 sodium indicates competitive binding and inhibition of PBP2.



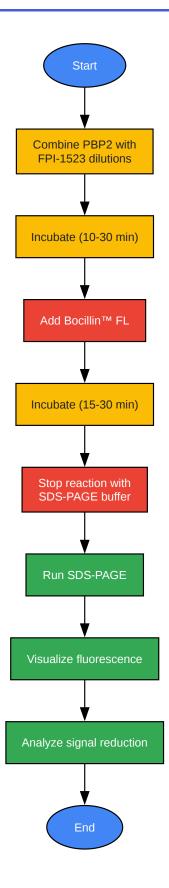


Figure 3: Workflow for PBP2 inhibition assay.



# Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **FPI-1523 sodium**, alone or in combination with a  $\beta$ -lactam antibiotic.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Bacterial strain of interest
- FPI-1523 sodium
- β-lactam antibiotic
- Spectrophotometer or microplate reader

#### Procedure:

- Prepare serial two-fold dilutions of FPI-1523 sodium and the β-lactam antibiotic in CAMHB in 96-well plates.
- Prepare a standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculate each well with the bacterial suspension.
- Incubate the plates at 35°C for 16-20 hours.
- Determine the MIC by visually inspecting for the lowest concentration that completely inhibits bacterial growth or by measuring absorbance.



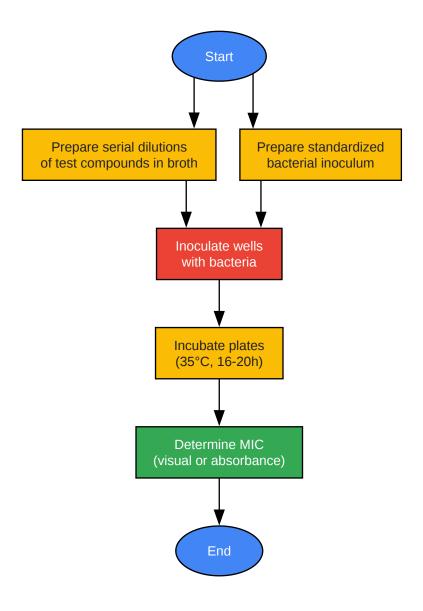


Figure 4: Workflow for MIC determination.

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### References

 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective -PMC [pmc.ncbi.nlm.nih.gov]



- 2. Inhibition of β-lactamase function by de novo designed peptide PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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